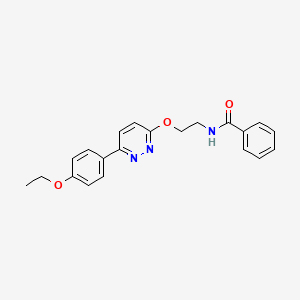

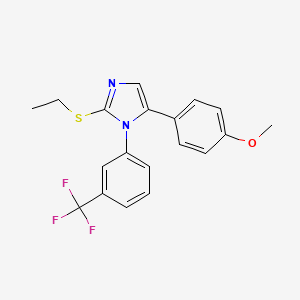

![molecular formula C7H11Br B2527899 2-(Bromomethyl)bicyclo[2.1.1]hexane CAS No. 2460748-77-8](/img/structure/B2527899.png)

2-(Bromomethyl)bicyclo[2.1.1]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

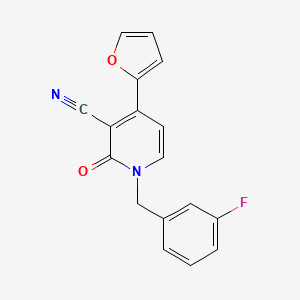

2-(Bromomethyl)bicyclo[2.1.1]hexane is a chemical compound with the CAS Number: 2460748-77-8 . It has a molecular weight of 175.07 . This compound is still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)bicyclo[2.1.1]hexane involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy is efficient and modular, leading to new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis

The Inchi Code for 2-(Bromomethyl)bicyclo[2.1.1]hexane is 1S/C7H11Br/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)bicyclo[2.1.1]hexane include a molecular weight of 175.07 .Applications De Recherche Scientifique

Bioisosteres in Agrochemicals and Pharmaceuticals

Bicyclo[2.1.1]hexanes serve as saturated bioisosteres of ortho-substituted benzene rings. Researchers have incorporated the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of fungicides such as boscalid , bixafen , and fluxapyroxad . These compounds demonstrate promising biological activity and can potentially enhance the efficacy of agrochemicals and pharmaceuticals.

Late-Stage Modification of Natural Products

The synthesis of bicyclo[2.1.1]hexanes enables late-stage modifications of natural products. Researchers have used this methodology to transform tertiary alcohol units on bicyclohexane frameworks, leading to novel functionalized bicycles that were traditionally inaccessible . Such modifications expand the chemical space available for drug discovery.

Unified Access to Diverse Substitution Patterns

A recent photocatalytic cycloaddition reaction provides access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns. These include bridge-substituted structures representing ortho-, meta-, and polysubstituted benzene bioisosteres. This method allows investigation of chemical space that was previously inaccessible to aromatic motifs .

Orientations Futures

Bicyclo[2.1.1]hexanes, including 2-(Bromomethyl)bicyclo[2.1.1]hexane, are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view , indicating potential for future research and development in this area.

Mécanisme D'action

Target of Action

It is known that bicyclo[211]hexanes are incorporated in newly developed bio-active compounds , suggesting that they interact with biological targets.

Mode of Action

It is known that the compound can be used in photochemical reactions to access new building blocks via [2 + 2] cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The compound’s use in the creation of new building blocks via [2 + 2] cycloaddition suggests that it may affect pathways involving these building blocks.

Result of Action

The compound’s use in the creation of new building blocks via [2 + 2] cycloaddition suggests that it may have a role in the synthesis of other compounds.

Action Environment

The compound’s use in photochemical reactions suggests that light may play a role in its action.

Propriétés

IUPAC Name |

2-(bromomethyl)bicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRBJBBADQYZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

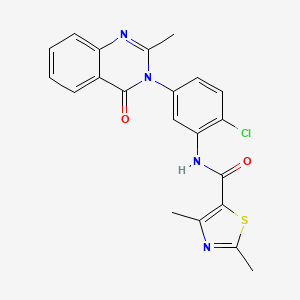

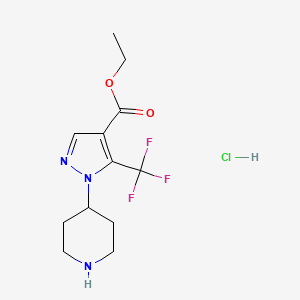

![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

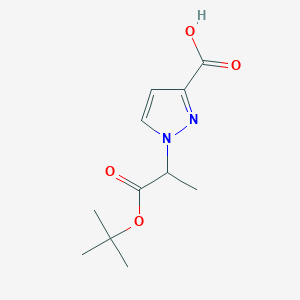

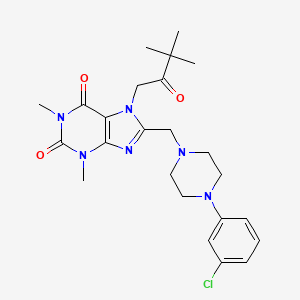

![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

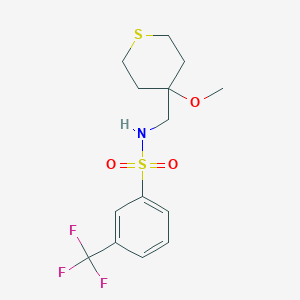

![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)